(S)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester
Description
(S)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1354010-25-5) is a chiral piperidine derivative with a tert-butyl ester protective group and a carboxymethoxy substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₂H₂₁NO₅, and it has a molecular weight of 259.30 g/mol . This compound is primarily used in pharmaceutical and organic synthesis as a building block for peptidomimetics and enzyme inhibitors. The tert-butyl ester group enhances solubility and stability during synthetic processes, while the carboxymethoxy moiety provides a reactive handle for further functionalization.
Properties
IUPAC Name |
2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-4-5-9(7-13)17-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLYNLCAWXUCDY-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Epoxide Ring-Opening
A diastereoselective route starting from (S)-epichlorohydrin (10) is documented in. Dibenzylamine (9) reacts with (S)-epichlorohydrin to form chlorohydrin 20, which is converted to α-amino epoxide 11 under basic conditions. Subsequent ring-opening with diethyl malonate (12) yields α-aminobutyrolactone 13. Lithium hydroxide-mediated hydrolysis and tert-butyldimethylsilyl (TBDMS) protection yield hydroxy acid 14, which undergoes reductive amination and Boc protection to furnish the target compound (Fig. 1).
Key Data :
Protection/Deprotection Approaches
Grignard Reaction-Based Alkylation
A patent details the synthesis via Grignard addition to Weinreb amides. Piperidine-1-carboxylic acid tert-butyl ester (17a) reacts with a Grignard reagent to form ketone 18, which is stereoselectively reduced to the (S)-configured alcohol. Subsequent oxidation and esterification yield the final product.
Optimized Conditions :
tert-Butoxycarbonyl (Boc) Protection
The Boc group is introduced using di-tert-butyl dicarbonate under alkaline conditions. In, 3-hydroxypiperidine is resolved using D-pyroglutamic acid, followed by Boc protection to achieve enantiomeric excess (ee) >99%.
Procedure :
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Resolution: 3-Hydroxypiperidine + D-pyroglutamic acid → (S)-3-hydroxypiperidine salt (82% yield).
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Boc Protection: Reaction with Boc₂O in dichloromethane (DCM), triethylamine (TEA) base.
Catalytic Methods
Photoredox-Catalyzed C–N Coupling
A novel photoredox method enables direct coupling of 2-aminopyridine with piperazine-1-tert-butyl carboxylate. Using an acridine photocatalyst and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) under blue LED irradiation, the reaction achieves high regioselectivity.
Conditions :
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Catalyst: Acridine salt (0.1 equiv)
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Oxidant: TEMPO (0.5 equiv)
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Solvent: Anhydrous dichloroethane
Comparative Analysis of Methods
Industrial-Scale Considerations
The Grignard and photoredox methods are scalable, with the latter avoiding hazardous reagents. However, photoredox requires specialized equipment, whereas Boc protection is cost-effective for high-volume production .
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl ester group undergoes acid-catalyzed hydrolysis to yield carboxylic acid derivatives. Key findings include:
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Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 2–4 hours .
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Outcome : Quantitative conversion to (S)-3-carboxymethoxy-piperidine-1-carboxylic acid with retention of stereochemistry.
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Mechanism : Acid-mediated cleavage of the tert-butyl ester via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
Nucleophilic Substitution at the Carboxymethoxy Group
The carboxymethoxy side chain participates in nucleophilic displacement reactions:
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Reagents : Thionyl chloride (SOCl₂) converts the carboxylic acid (post-hydrolysis) to an acyl chloride intermediate .
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Applications :
Reduction of the Ester Group
Controlled reduction of the ester functionality produces primary alcohols:
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Reagents : Diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF) at −78°C .
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Outcome : Selective reduction to (S)-3-(hydroxymethyl)-piperidine-1-carboxylic acid tert-butyl ester with >90% yield .
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Side Reaction Mitigation : Low temperatures prevent over-reduction to alkanes .
Deprotection of the Piperidine Core
The Boc (tert-butoxycarbonyl) group is cleaved under acidic conditions:
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Conditions : 4M HCl in dioxane (2 hours, RT) or TFA/DCM (1:1 v/v, 30 minutes) .
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Result : Formation of (S)-3-carboxymethoxy-piperidine hydrochloride salt, isolated in 92% purity.
Stereospecific Reactions
The (S)-configuration influences reaction pathways:
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Kinetic Resolution : Chiral HPLC analysis confirms no racemization during hydrolysis or reduction steps .
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Steric Effects : The tert-butyl group directs regioselectivity in nucleophilic attacks, favoring reactions at the carboxymethoxy chain over the piperidine nitrogen .
Mechanistic Insights
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Acid-Catalyzed Hydrolysis : The tert-butyl ester’s steric bulk slows hydrolysis compared to methyl esters, but strong acids (TFA) accelerate the process by stabilizing transition states .
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Reduction Selectivity : DIBAL-H preferentially reduces esters over amides or ethers due to its Lewis acidity and hydride transfer mechanism .
Scientific Research Applications
Bioisosteric Modifications
One of the primary applications of (S)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester lies in its potential as a bioisostere for carboxylic acids. Bioisosteres are compounds that have similar chemical structures and biological properties but differ in their functional groups. This modification can improve pharmacokinetic properties and reduce toxicity associated with carboxylic acids .
Inhibition of Cyclin-Dependent Kinases (CDKs)
Research indicates that compounds similar to (S)-3-Carboxymethoxy-piperidine-1-carboxylic acid can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. CDK inhibitors have therapeutic potential in treating various cancers and proliferative diseases by halting uncontrolled cell division . The compound's structure may allow it to selectively inhibit specific CDKs, thus providing a targeted approach to cancer therapy.
Therapeutic Potential Against Inflammatory Diseases
The compound has shown promise in the treatment of inflammatory diseases due to its ability to modulate immune responses. CDK inhibitors derived from similar structures have been explored for their efficacy in conditions like rheumatoid arthritis and psoriasis, where cell proliferation plays a significant role in disease progression .
Case Study 1: Cancer Treatment
A study demonstrated that derivatives of (S)-3-Carboxymethoxy-piperidine-1-carboxylic acid exhibited significant anti-proliferative effects on various cancer cell lines. These compounds were shown to induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as chemotherapeutic agents .
Case Study 2: Anti-inflammatory Effects
Research has indicated that similar compounds can inhibit the proliferation of synovial fibroblasts in rheumatoid arthritis models. This inhibition leads to reduced inflammation and joint destruction, suggesting that this compound may have therapeutic applications in autoimmune conditions .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Bioisosteric Modifications | Enhances drug-like properties by replacing carboxylic acids with less toxic alternatives |
| CDK Inhibition | Potential treatment for cancers by targeting cell cycle regulators |
| Anti-inflammatory Effects | May reduce inflammation and tissue proliferation in autoimmune diseases |
Mechanism of Action
The mechanism of action of (S)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The piperidine ring may also play a role in binding to specific targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes structural analogs, highlighting substituents, molecular weights, and functional differences:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |
|---|---|---|---|---|
| (S)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester | 1354010-25-5 | C₁₂H₂₁NO₅ | 259.30 | Carboxymethoxy group at C3 |
| (S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester | 864754-29-0 | C₁₅H₂₉N₃O₃ | 299.42 | Amino acid side chain (2-amino-3-methylbutyryl) |
| (3S,5S)-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester | 2382089-24-7 | C₁₀H₁₉NO₄ | 217.26 | Dihydroxy groups at C3 and C5 |
| 3-[(3S)-1-(tert-Butoxycarbonyl)piperidin-3-yl]propanoic acid | 352004-58-1 | C₁₃H₂₃NO₄ | 265.33 | Propanoic acid substituent at C3 |
| (S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester | 1354004-64-0 | C₁₅H₂₆N₂O₄ | 298.38 | Cyclopropyl-amino-carboxymethyl group at C3 |
Thermal Stability and Degradation Pathways
Studies on tert-butyl ester-protected polymers (e.g., MA20 and A20) reveal that thermal decomposition mechanisms depend on substituent chemistry:
- MA20 (Methacrylate-based) : Undergoes oxidative degradation followed by ester thermolysis (activation energy = 125 ± 13 kJ/mol) .
- A20 (Acrylate-based) : Exhibits direct ester thermolysis without oxidative steps (activation energy = 116 ± 7 kJ/mol), releasing isobutylene and forming cyclic anhydrides .
These findings suggest that the stability of This compound may align with acrylate-like systems due to its carboxymethoxy group, favoring ester cleavage over oxidative pathways.
Biological Activity
(S)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H24N2O4
- Molecular Weight : 256.34 g/mol
- CAS Number : 1822505-41-8
The compound features a piperidine ring substituted with both carboxymethoxy and tert-butyl ester groups. The presence of these functional groups enhances the compound's stability and solubility, making it suitable for various pharmaceutical applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The mechanism includes:
- Enzyme Interaction : The compound can form stable complexes with certain enzymes, potentially altering their activity. This interaction is crucial for its application in drug development and enzyme studies .
- Receptor Binding : It may also interact with various receptors, influencing signaling pathways that are vital for therapeutic effects.
1. Medicinal Chemistry
This compound is utilized in the synthesis of bioactive compounds targeting neurological conditions. It serves as an intermediate in the development of:
- GABAA Receptor Agonists : Compounds that enhance the inhibitory neurotransmission in the brain.
- Selective TACE Inhibitors : These are important for controlling inflammation and cancer progression.
- HDL-Elevating Agents : Compounds aimed at increasing high-density lipoprotein levels to combat cardiovascular diseases.
2. Drug Development
The compound's unique structure allows it to be incorporated into drug formulations to improve solubility and bioavailability. Its stability makes it a valuable candidate for developing new pharmacological agents .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Case Study 1: GABAA Receptor Agonists
In a study investigating new GABAA receptor agonists, this compound was synthesized and evaluated for its binding affinity and efficacy. Results indicated significant receptor activation, suggesting its potential as a therapeutic agent for anxiety disorders.
Case Study 2: Selective TACE Inhibitors
Another research effort focused on developing selective TACE inhibitors using this compound as a precursor. The study demonstrated that modifications to the tert-butyl group enhanced selectivity and potency against TACE, highlighting its relevance in treating inflammatory diseases.
Q & A
Q. Advanced
Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Compare retention times with known standards .
Optical Rotation : Measure specific rotation ([α]D) and compare to literature values for (S)-enantiomers .
X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, particularly if novel derivatives are synthesized .
What methodologies are recommended to resolve discrepancies in spectroscopic data during characterization?
Q. Advanced
Cross-Validation : Combine NMR (¹H, ¹³C, DEPT), high-resolution mass spectrometry (HRMS), and IR spectroscopy to cross-check functional groups and molecular weight .
Impurity Analysis : Use HPLC-MS to identify side products (e.g., diastereomers or incomplete Boc deprotection). Adjust reaction stoichiometry or purification protocols if needed .
Solvent Artifacts : Test NMR samples in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to rule out solvent-induced shifts .
How can the compound’s stability be assessed under varying storage conditions?
Q. Basic
Accelerated Stability Studies : Store aliquots at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Analyze purity monthly via HPLC .
Light Sensitivity : Expose samples to UV/visible light and monitor degradation products. Use amber vials for light-sensitive batches .
Hydrolytic Stability : Test aqueous solubility and degradation in buffered solutions (pH 1–10) to assess susceptibility to hydrolysis .
What experimental strategies optimize reaction yields during carboxymethoxy group installation?
Q. Advanced
Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidine nitrogen. Avoid protic solvents to minimize side reactions .
Catalyst Use : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .
Temperature Gradients : Perform reactions at 0°C initially, then gradually warm to room temperature to control exothermicity and reduce byproducts .
How should researchers design assays to study this compound’s interactions with biological targets?
Q. Advanced
In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for receptors (e.g., GPCRs or enzymes) .
Molecular Docking : Model the compound’s 3D structure (from X-ray or DFT calculations) into target protein active sites (e.g., using AutoDock Vina) .
Structure-Activity Relationship (SAR) : Synthesize analogs with modified carboxymethoxy or piperidine groups to identify critical pharmacophores .
What safety protocols are essential for handling this compound?
Q. Basic
PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Emergency Measures : Refer to SDS for first-aid guidelines (e.g., eye irrigation with water for 15 minutes upon contact) .
How can researchers determine the compound’s solubility profile for in vitro studies?
Q. Basic
Shake-Flask Method : Saturate aqueous buffers (pH 1–10) or organic solvents (DMSO, ethanol) with the compound. Measure concentration via UV-Vis spectroscopy .
Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for biological assays .
What advanced techniques elucidate the compound’s metabolic pathways?
Q. Advanced
Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH. Analyze metabolites via LC-MS/MS .
Isotope Labeling : Synthesize deuterated or ¹³C-labeled analogs to track metabolic transformations .
How can contradictory cytotoxicity data from different cell lines be reconciled?
Q. Advanced
Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify IC₅₀ variability .
Cell Permeability Assays : Measure intracellular accumulation using LC-MS or fluorescent tags to assess transport efficiency .
Off-Target Screening : Use kinase or epigenetic inhibitor panels to identify non-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
